molecular formula C19H16ClFN4OS B2466393 1-[(4-Chlorbenzyl)thio]-7-fluor-4-propyl[1,2,4]triazolo[4,3-a]chinazolin-5(4H)-on CAS No. 1111236-82-8

1-[(4-Chlorbenzyl)thio]-7-fluor-4-propyl[1,2,4]triazolo[4,3-a]chinazolin-5(4H)-on

Katalognummer: B2466393
CAS-Nummer: 1111236-82-8
Molekulargewicht: 402.87
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C19H16ClFN4OS and its molecular weight is 402.87. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₆ClFN₄OS
  • Molecular Weight : 402.9 g/mol
  • CAS Number : 1111236-82-8

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key physiological processes. The incorporation of the triazole and quinazoline moieties enhances its bioactivity.

Antihypertensive Activity

A study investigating a series of triazoloquinazoline derivatives demonstrated that compounds similar to 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibited significant antihypertensive effects. The evaluation was conducted using the tail cuff method in animal models, revealing that some derivatives effectively reduced heart rate and blood pressure, indicating potential as adrenoblockers or cardiac stimulants .

Anticancer Activity

Recent research has shown that derivatives of quinazoline compounds possess notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC₅₀ values around 2.09 μM.
  • HepG2 (liver cancer) : IC₅₀ values around 2.08 μM.

These findings suggest that the structural modifications in compounds like 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one could enhance their anticancer properties .

Enzyme Inhibition Studies

The compound's potential as an inhibitor of carbonic anhydrase (CA) was explored. Inhibitory activity was compared to acetazolamide, a known CA inhibitor. The results indicated that certain derivatives displayed promising CA inhibitory activity, which could be beneficial in treating conditions like glaucoma and edema .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Hypertension Management : A derivative showed a significant reduction in systolic blood pressure in hypertensive rat models.
  • Cancer Treatment : Compounds exhibiting IC₅₀ values less than 5 μM against several cancer cell lines were noted for their potential therapeutic implications.

Comparative Analysis of Biological Activities

Biological ActivityCompound StructureIC₅₀ Value (μM)Reference
AntihypertensiveTriazoloquinazoline DerivativeNot specified
Anticancer (MCF-7)Quinazoline Derivative2.09
Anticancer (HepG2)Quinazoline Derivative2.08
Carbonic Anhydrase InhibitionQuinazoline DerivativeComparison to acetazolamide

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4OS/c1-2-9-24-17(26)15-10-14(21)7-8-16(15)25-18(24)22-23-19(25)27-11-12-3-5-13(20)6-4-12/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWMAMIMMUFDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.